4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione
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Overview
Description
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is an organic compound with a complex structure that includes multiple prop-1-enyl groups attached to an oxolane-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione can be achieved through several methods. One common approach involves the dehydration of succinic acid using reagents such as acetyl chloride or phosphoryl chloride . Another method involves the catalytic hydrogenation of maleic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: This compound readily hydrolyzes to form succinic acid.
Esterification: Reaction with alcohols to form monoesters.
Acylation: Used in acylation reactions under Friedel-Crafts conditions.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent.
Esterification: Alcohols such as methanol or ethanol are used.
Acylation: Catalysts like aluminum chloride are used under Friedel-Crafts conditions.
Major Products Formed
Hydrolysis: Succinic acid.
Esterification: Monoesters of succinic acid.
Acylation: Various acylated products depending on the reactants used.
Scientific Research Applications
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and other biomolecules through the formation of covalent bonds. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A simpler anhydride with similar reactivity.
Maleic anhydride: Undergoes similar reactions and is used in similar applications.
Polyisobutylenylsuccinic anhydride: Used in the petroleum additives industry.
Uniqueness
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is unique due to its multiple prop-1-enyl groups, which confer distinct chemical properties and reactivity compared to simpler anhydrides. This makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
63979-82-8 |
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Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3/c1-5-9-15(10-6-2)13(17)19-14(18)16(15,11-7-3)12-8-4/h5-12H,1-4H3/b9-5-,10-6+,11-7+,12-8+ |
InChI Key |
OYNOZYCJSZYBNV-GFJZJREDSA-N |
Isomeric SMILES |
C/C=C/C1(C(C(=O)OC1=O)(/C=C\C)/C=C/C)/C=C/C |
Canonical SMILES |
CC=CC1(C(=O)OC(=O)C1(C=CC)C=CC)C=CC |
Origin of Product |
United States |
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